molecular formula C20H20N2OS2 B12131536 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12131536
M. Wt: 368.5 g/mol
InChI Key: FKMFYAVVILZPDY-DHZHZOJOSA-N
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Description

5,6-Dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or disulfide reacts with a suitable leaving group on the thieno[2,3-d]pyrimidine core.

    Alkylation and Aryl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the phenylprop-2-en-1-yl and prop-2-en-1-yl groups, converting them to saturated alkyl chains.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts for Substitution Reactions: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for drug development and therapeutic applications.

Medicine

Medicinally, the compound and its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. Their ability to interact with specific molecular targets in cells makes them promising candidates for new treatments.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it can interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Sulfanyl-Substituted Pyrimidines: Compounds with similar sulfanyl groups but different core structures.

    Phenylprop-2-en-1-yl Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5 g/mol

IUPAC Name

5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20N2OS2/c1-4-12-22-19(23)17-14(2)15(3)25-18(17)21-20(22)24-13-8-11-16-9-6-5-7-10-16/h4-11H,1,12-13H2,2-3H3/b11-8+

InChI Key

FKMFYAVVILZPDY-DHZHZOJOSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC=C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=CC3=CC=CC=C3)CC=C)C

Origin of Product

United States

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